molecular formula C13H16N2O3 B2620017 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde CAS No. 419541-62-1

4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde

Cat. No.: B2620017
CAS No.: 419541-62-1
M. Wt: 248.282
InChI Key: NUGYXWMIKRMUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde is an organic compound that features a piperidine ring substituted with a methyl group and a nitrobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde typically involves the nitration of 4-(4-Methylpiperidin-1-yl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzaldehyde ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized nitration processes that ensure high yield and purity. These methods often include the use of continuous flow reactors to maintain consistent reaction conditions and improve safety by minimizing the handling of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperidin-1-yl)aniline: Similar structure but with an aniline group instead of a nitrobenzaldehyde moiety.

    4-(4-Methylpiperidin-1-yl)-3-aminobenzaldehyde: Formed by the reduction of the nitro group in 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde.

    4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid: Formed by the oxidation of the aldehyde group in this compound

Uniqueness

This compound is unique due to the presence of both a nitro group and an aldehyde group on the benzene ring, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10-4-6-14(7-5-10)12-3-2-11(9-16)8-13(12)15(17)18/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGYXWMIKRMUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.